molecular formula C16H17N3O2 B6578851 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1172521-83-3

1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B6578851
CAS No.: 1172521-83-3
M. Wt: 283.32 g/mol
InChI Key: SOTBAFSTFYIUKY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclopropyl moiety, and a pyrrolidin-2-one ring

Mechanism of Action

Target of Action

The compound “1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one” is a derivative of the 1,2,4-oxadiazole class . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Therefore, the primary targets of this compound could be various infectious agents.

Mode of Action

Oxadiazoles, in general, have been known to interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function . This interaction can lead to the death of the infectious agent or halt its growth.

Biochemical Pathways

The affected biochemical pathways would depend on the specific target of the compound. For instance, if the target is a bacterial enzyme, the compound could inhibit the enzyme’s activity, disrupting the bacteria’s metabolic processes and leading to its death .

Result of Action

The result of the compound’s action would be the inhibition of the growth of the infectious agent or its death, leading to the resolution of the infection . On a molecular and cellular level, this could involve changes in gene expression, disruption of metabolic processes, or damage to the cell membrane of the infectious agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to the industrial environment can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has shown promise in various scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-Benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:

  • N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea: This compound shares structural similarities but has a different functional group.

  • 2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole motif but differ in their substituents and overall structure.

Properties

IUPAC Name

1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTBAFSTFYIUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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